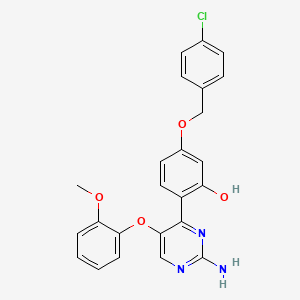
(3-(1H-pyrazol-1-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains a pyrazole ring and an azetidine ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the azetidine ring is a four-membered ring with one nitrogen atom. The presence of these heterocycles suggests that this compound might have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole and azetidine rings in separate steps, followed by their connection via a methanone group. The trifluoroethoxy group might be introduced using a suitable trifluoroethanol derivative .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms in the pyrazole and azetidine rings, as well as the orientations of the phenyl and trifluoroethoxy groups. X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole and azetidine rings, as well as the trifluoroethoxy group. The pyrazole ring might undergo reactions at the nitrogen atoms, while the azetidine ring might be susceptible to ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoroethoxy group might increase its lipophilicity, which could affect its solubility and permeability .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A series of compounds closely related to (3-(1H-pyrazol-1-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has been synthesized with a focus on evaluating their antimicrobial properties. These compounds have shown significant antimicrobial activity, comparable to standard drugs such as ciprofloxacin and fluconazole. Notably, derivatives containing the methoxy group exhibited high antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Kumar et al., 2012).
Crystal Structure Analysis
The crystal structure of a derivative of (3-(1H-pyrazol-1-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone was analyzed, providing insights into the molecular configuration and potential interactions with biological targets. This structural information is crucial for understanding the compound's mechanism of action and for designing derivatives with enhanced biological activities (Cao et al., 2010).
Antibacterial and Antioxidant Activities
Research into pyrazole derivatives, including those structurally related to (3-(1H-pyrazol-1-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone, has demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as moderate antioxidant activities. These findings suggest potential applications in treating bacterial infections and in antioxidant therapies (Lynda, 2021).
Synthesis and Characterization for Antimicrobial Screening
The synthesis and characterization of 1-aryoyl-3,5-diarylpyrazoline derivatives, including compounds structurally similar to the one , have been undertaken. These derivatives exhibit significant antimicrobial activities, demonstrating their potential as antimicrobial agents. The detailed structural analysis through FTIR, NMR, and mass spectrometry has laid the groundwork for understanding the relationship between structure and activity, guiding the development of more potent derivatives (Mumtaz et al., 2015).
Novel Anticoronavirus and Antitumoral Activity
Recent research has identified a series of compounds, including derivatives of (3-(1H-pyrazol-1-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone, with promising in vitro anticoronavirus and antitumoral activities. Structural variations in these compounds have enabled tuning their biological properties towards either antiviral or antitumoral activities, with mode-of-action studies revealing inhibition of tubulin polymerization as a mechanism for their antitumoral effects (Jilloju et al., 2021).
Mecanismo De Acción
Direcciones Futuras
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. It might also be interesting to study derivatives of this compound to see how changes in the structure affect its properties .
Propiedades
IUPAC Name |
(3-pyrazol-1-ylphenyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2/c16-15(17,18)10-23-13-8-20(9-13)14(22)11-3-1-4-12(7-11)21-6-2-5-19-21/h1-7,13H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHCIHXOAYSFOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)N3C=CC=N3)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-pyrazol-1-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[(2,4-dichlorobenzoyl)amino]-4-methylpentanoic acid](/img/structure/B2943680.png)
![4-cyano-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2943681.png)


![Ethyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate](/img/structure/B2943688.png)
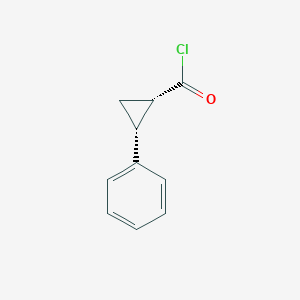
![Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2943692.png)
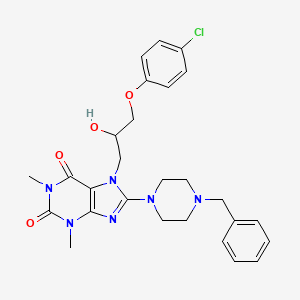
![4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenesulfonamide](/img/structure/B2943696.png)
![{3-Methylbicyclo[1.1.0]butan-1-yl}methanamine](/img/structure/B2943697.png)
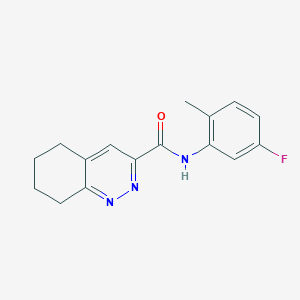
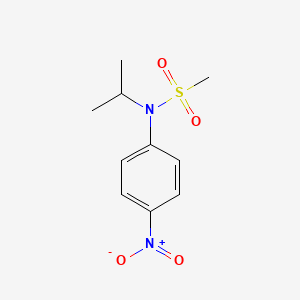
![5-[(2-Methylphenyl)methyl]-7-(4-propan-2-ylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2943702.png)
